molecular formula C21H27N3O2 B6642890 N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No. B6642890
M. Wt: 353.5 g/mol
InChI Key: VVNSJJBMVPWQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide, also known as A-841720, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases. A-841720 is a small molecule inhibitor of the enzyme c-Jun N-terminal kinase (JNK), which has been implicated in the pathogenesis of several diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide acts as a selective inhibitor of JNK, which is a member of the mitogen-activated protein kinase (MAPK) family. JNK plays a critical role in the regulation of cell growth, proliferation, and survival. Inhibition of JNK by N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide leads to the suppression of downstream signaling pathways, resulting in the inhibition of cell growth and proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been shown to inhibit the expression of genes involved in cell growth and proliferation and induce the expression of genes involved in apoptosis. In diabetes, N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been shown to improve insulin sensitivity and glucose tolerance by increasing the expression of genes involved in glucose metabolism. In neurodegenerative disorders, N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been shown to protect against neuronal damage by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is its selectivity for JNK, which reduces the risk of off-target effects. N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide also has good oral bioavailability, which makes it easy to administer in preclinical models. However, one of the main limitations of N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is its poor solubility, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several future directions for the study of N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide. One potential application is in the treatment of cancer, where N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide could be used as a monotherapy or in combination with other chemotherapeutic agents. Another potential application is in the treatment of diabetes, where N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide could be used to improve insulin sensitivity and glucose tolerance. In neurodegenerative disorders, N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide could be used to protect against neuronal damage and improve cognitive function. Further research is needed to fully understand the potential applications of N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide in these and other diseases.

Synthesis Methods

The synthesis of N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves several steps, including the preparation of the starting materials, the formation of the oxazolo[5,4-b]pyridine ring system, and the introduction of the adamantyl and methyl groups. The synthesis of N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been extensively studied in preclinical models of various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. In diabetes, N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been shown to improve insulin sensitivity and glucose tolerance. In neurodegenerative disorders, N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

N-(1-adamantyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-11(2)17-7-16(18-12(3)24-26-20(18)22-17)19(25)23-21-8-13-4-14(9-21)6-15(5-13)10-21/h7,11,13-15H,4-6,8-10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNSJJBMVPWQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.